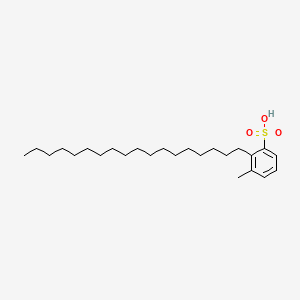
Methyloctadecylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyloctadecylbenzenesulfonic acid is an organic compound belonging to the class of sulfonic acids. It is characterized by a long alkyl chain attached to a benzene ring, which is further substituted with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyloctadecylbenzenesulfonic acid can be synthesized through the sulfonation of methyloctadecylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation process. This method ensures high yield and purity of the final product. The process parameters, such as temperature, concentration of sulfonating agent, and reaction time, are optimized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyloctadecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various sulfonate salts, substituted benzene derivatives, and oxidized sulfonic acid compounds.
Scientific Research Applications
Methyloctadecylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of methyloctadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include cell membranes and protein-lipid interactions.
Comparison with Similar Compounds
Methyloctadecylbenzenesulfonic acid can be compared with other similar compounds such as:
Methanesulfonic acid: Known for its strong acidity and use in green chemistry applications.
Benzenesulfonic acid: Commonly used in the synthesis of detergents and dyes.
Octadecylbenzenesulfonic acid: Similar in structure but lacks the methyl group, affecting its surfactant properties.
Uniqueness: this compound is unique due to its specific structure, which combines a long alkyl chain with a benzene ring and a sulfonic acid group. This structure imparts distinct surfactant properties, making it highly effective in various applications.
Properties
Molecular Formula |
C25H44O3S |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
3-methyl-2-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-23(2)20-19-22-25(24)29(26,27)28/h19-20,22H,3-18,21H2,1-2H3,(H,26,27,28) |
InChI Key |
BBFWQWGJZIJCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



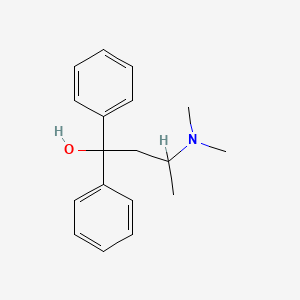
![(2S,3R)-3-ethyl-2-[(E,2R,3S,4R,5S)-2-hydroxy-4-methoxy-3,5-dimethylnon-7-enyl]-2,3-dihydropyran-6-one](/img/structure/B13822609.png)
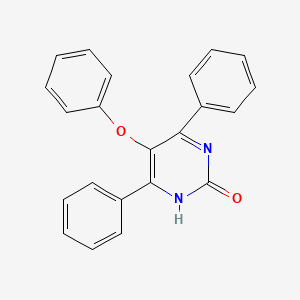
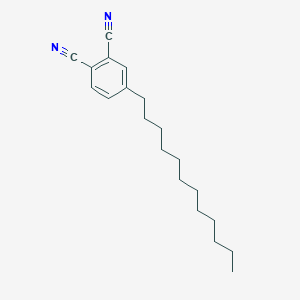
![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
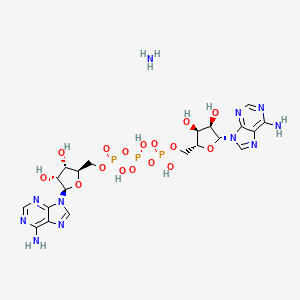
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)

![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
